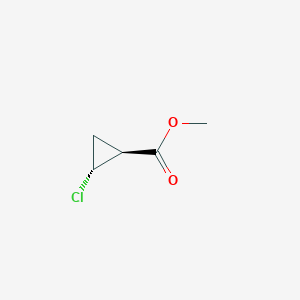

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate

Description

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate (CAS: 65475-64-1) is a chiral cyclopropane derivative characterized by a chlorine substituent at the C2 position and a methyl ester group at C1. The cyclopropane ring’s inherent strain, combined with the electron-withdrawing chlorine atom, enhances its utility in cycloaddition reactions and as a precursor for bioactive molecules.

Properties

CAS No. |

65475-64-1 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate |

InChI |

InChI=1S/C5H7ClO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1 |

InChI Key |

UWSSTAIBFVJLAS-QWWZWVQMSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1Cl |

Canonical SMILES |

COC(=O)C1CC1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The chlorination of the cyclopropane ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the cyclopropanation and chlorination reactions, providing better control over reaction parameters and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Elimination Reactions: Treatment with strong bases can lead to the formation of alkenes through elimination of the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted cyclopropane derivatives.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and carboxylate ester group can participate in nucleophilic and electrophilic interactions, respectively, influencing various biochemical pathways . The compound’s ability to form stable intermediates and transition states makes it a valuable tool in mechanistic studies and drug design .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 2,2-Dichloro-1-Methylcyclopropanecarboxylate (CAS: 1447-13-8)

- Substituents : Two chlorine atoms at C2 and a methyl group at C1.

- Key Differences: The additional chlorine increases electrophilicity and ring strain compared to the mono-chloro analog.

(1S,2R)-Methyl 1-Amino-2-Ethylcyclopropanecarboxylate (CAS: 138457-95-1)

- Substituents: Amino group at C1 and ethyl group at C2.

- Key Differences: The amino group introduces nucleophilic character, enabling peptide coupling or coordination chemistry.

- Applications : Explicitly marketed as a pharmaceutical intermediate, indicating utility in drug discovery .

(1R,2S)-Ethyl 2-Vinyl-1-(Trifluoroacetamido)Cyclopropanecarboxylate

- Substituents : Trifluoroacetamido at C1 and vinyl at C2.

- Key Differences : The trifluoroacetamido group enhances metabolic stability, while the vinyl group enables polymerization or further functionalization. Synthesized via a high-yield (99%) route involving trifluoroacetate and triethylamine .

- Applications : Intermediate in specialized syntheses (e.g., δ-lactam derivatives).

Comparative Data Table

Research Findings and Trends

- Reactivity: Chlorine substituents increase electrophilicity, facilitating nucleophilic substitutions (e.g., SN2 reactions), while amino groups enable diversification via amide bond formation .

- Stereochemical Impact: The (1S,2R) configuration in the target compound and its amino-ethyl analog underscores the importance of chirality in biological activity, as seen in enzyme inhibition or receptor binding .

Biological Activity

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate (CAS Number: 65475-64-1) is a cyclopropane derivative that has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₅H₇ClO₂

- Molecular Weight : 134.56 g/mol

- LogP : 0.79

- Polar Surface Area (PSA) : 26.3 Ų

These properties suggest that the compound may exhibit moderate lipophilicity and potential for bioactivity in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess significant antimicrobial activity. For instance, quinolone derivatives containing a cyclopropyl group have shown strong antibacterial effects, suggesting that modifications to the cyclopropane structure can enhance biological activity .

Enzyme Inhibition

Cyclopropane derivatives have been studied as enzyme inhibitors. A notable example is the inhibition of 3-methylaspartase by certain cyclopropane dicarboxylic acids, which could imply a similar potential for this compound in modulating enzyme activity .

Synthesis Methods

This compound can be synthesized through several methods, often involving dehalogenation reactions. For example, one method includes the reductive dehalogenation of 1-chloro-2-fluorocyclopropane-1-carboxylic acid ester using sodium borohydride in a dimethyl sulfoxide environment . This process not only highlights the compound's synthetic accessibility but also its potential utility in pharmaceutical applications.

Study on Antibacterial Activity

In a comparative study of various cyclopropane derivatives, this compound was evaluated for its antibacterial properties against common pathogens. The results indicated that while it exhibited moderate activity compared to standard antibiotics, further modifications could enhance its efficacy .

Pharmacological Profile

A pharmacological evaluation of this compound revealed its potential as a lead compound for developing new antibacterial agents. The structure-activity relationship (SAR) studies suggested that specific substitutions on the cyclopropane ring could significantly affect biological activity and safety profiles .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| LogP | 0.79 |

| Polar Surface Area | 26.3 Ų |

| Antibacterial Activity | Moderate |

| Synthesis Method | Reductive dehalogenation |

Q & A

Q. What are the common synthetic routes for preparing Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclopropanation reactions. A widely used method employs diazo compounds reacting with olefins in the presence of transition metal catalysts (e.g., rhodium or copper) under inert, low-temperature conditions to minimize side reactions. Stereochemical control is achieved through chiral catalysts or auxiliaries, leveraging the inherent strain of the cyclopropane ring to direct selectivity . Post-synthetic modifications, such as chlorination at the C2 position, require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to preserve stereochemical integrity.

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming stereochemistry, as coupling constants (e.g., ) reveal spatial relationships between substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment. For purity assessment, reverse-phase HPLC with chiral columns or polarimetric analysis ensures enantiomeric excess >98% .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in complex reaction environments?

Quantum mechanical calculations (e.g., DFT) model the compound’s strain energy (~27–30 kcal/mol for cyclopropanes) and predict regioselectivity in ring-opening reactions. Molecular dynamics simulations assess conformational stability under varying solvents or temperatures. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., chlorine’s electronegativity) with reaction outcomes, aiding in experimental design .

Q. What strategies resolve contradictions in stereochemical assignments between experimental data and computational predictions?

Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in simulations. To resolve these:

Q. How does the chlorinated cyclopropane motif influence biological activity in drug discovery contexts?

The chlorine atom enhances electrophilicity, facilitating nucleophilic attack in enzyme-binding pockets. For example, cyclopropane derivatives inhibit proteases by forming covalent adducts with catalytic residues. Activity assays (e.g., IC determination) paired with molecular docking reveal steric and electronic complementarity. However, metabolic stability studies (e.g., liver microsome assays) are critical, as the strained ring may undergo rapid oxidative degradation .

Methodological Considerations

Q. What experimental protocols mitigate side reactions during functionalization of the cyclopropane ring?

- Protection of reactive sites : Temporarily block the carboxylate group with tert-butyl esters to prevent undesired nucleophilic attack.

- Low-temperature kinetics : Perform reactions at −78°C to slow ring-opening pathways.

- Catalyst screening : Test chiral Pd or Ru complexes to enhance selectivity in cross-coupling reactions .

Q. How are crystallographic data analyzed to confirm absolute configuration?

SHELX software refines X-ray data, using Flack parameters to assign chirality. For ambiguous cases, resonant scattering (e.g., Cu-Kα radiation) or anomalous dispersion effects differentiate enantiomers. Cross-validation with NMR-derived NOE correlations ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.